molecular formula C15H13N3O3 B2739957 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448047-77-5

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2739957
M. Wt: 283.287
InChI Key: JMGKLUITSXTGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.
BenchChem offers high-quality (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Development of Novel Compounds : Research includes the synthesis of various derivatives and analogs, aiming to explore their potential in different biological activities. For instance, Yang et al. (2012) synthesized a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, evaluating them for B-Raf inhibitory and anti-proliferation activities. Compound C14 showed significant biological activity, comparable to the positive control Erlotinib, highlighting the chemical's potential in medicinal chemistry and drug design (Yang et al., 2012).

Biological Activities and Applications

  • Antitumor and Antimicrobial Activities : Various synthesized compounds have been tested for their biological activities, including antitumor, antimicrobial, and antioxidant properties. For example, Hafez et al. (2016) reported on novel pyrazole derivatives with significant antimicrobial and anticancer activities, offering insights into the development of new therapeutic agents (Hafez et al., 2016).

Drug Design and Pharmacological Studies

  • Potential in Drug Discovery : The compound's derivatives have shown promise in drug discovery efforts, particularly in targeting specific biological pathways. The study by Burton et al. (2012) explored a formulation for early toxicology and clinical studies of a poorly water-soluble compound, aiming to inhibit the ultrarapid potassium current (IKur) for the treatment of arrhythmia. This research underscores the importance of formulation development in enhancing the bioavailability of potential drug candidates (Burton et al., 2012).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(18-6-10-5-16-9-17-11(10)7-18)14-8-20-12-3-1-2-4-13(12)21-14/h1-5,9,14H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGKLUITSXTGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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